Cas no 898412-07-2 (2-(2-ethoxyethyl)-5-2-(4-methoxyphenyl)-2-oxoethoxy-1,2-dihydroisoquinolin-1-one)

2-(2-Ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one is a synthetic organic compound featuring a dihydroisoquinolinone core with ethoxyethyl and methoxyphenyl-substituted oxoethoxy functional groups. Its structural complexity suggests potential utility in pharmaceutical or materials science applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of electron-donating methoxy and ethoxy groups may enhance solubility and reactivity, facilitating further derivatization. The compound’s well-defined heterocyclic framework could contribute to binding affinity in target-specific interactions, making it valuable for research in medicinal chemistry or drug discovery. Strict quality control ensures high purity, supporting reproducible results in experimental settings.
2-(2-ethoxyethyl)-5-2-(4-methoxyphenyl)-2-oxoethoxy-1,2-dihydroisoquinolin-1-one structure
898412-07-2 structure
Product name:2-(2-ethoxyethyl)-5-2-(4-methoxyphenyl)-2-oxoethoxy-1,2-dihydroisoquinolin-1-one
CAS No:898412-07-2
MF:C22H23NO5
MW:381.421726465225
CID:5481288

2-(2-ethoxyethyl)-5-2-(4-methoxyphenyl)-2-oxoethoxy-1,2-dihydroisoquinolin-1-one Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Isoquinolinone, 2-(2-ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-
    • 2-(2-ethoxyethyl)-5-2-(4-methoxyphenyl)-2-oxoethoxy-1,2-dihydroisoquinolin-1-one
    • Inchi: 1S/C22H23NO5/c1-3-27-14-13-23-12-11-18-19(22(23)25)5-4-6-21(18)28-15-20(24)16-7-9-17(26-2)10-8-16/h4-12H,3,13-15H2,1-2H3
    • InChI Key: CKLIOHJBCZCVGX-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C(OCC(C3=CC=C(OC)C=C3)=O)=CC=C2)C=CN1CCOCC

2-(2-ethoxyethyl)-5-2-(4-methoxyphenyl)-2-oxoethoxy-1,2-dihydroisoquinolin-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2621-0697-2μmol
2-(2-ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one
898412-07-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2621-0697-20μmol
2-(2-ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one
898412-07-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2621-0697-2mg
2-(2-ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one
898412-07-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2621-0697-4mg
2-(2-ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one
898412-07-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2621-0697-15mg
2-(2-ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one
898412-07-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2621-0697-5μmol
2-(2-ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one
898412-07-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2621-0697-3mg
2-(2-ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one
898412-07-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2621-0697-5mg
2-(2-ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one
898412-07-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2621-0697-10μmol
2-(2-ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one
898412-07-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2621-0697-10mg
2-(2-ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one
898412-07-2 90%+
10mg
$79.0 2023-05-16

2-(2-ethoxyethyl)-5-2-(4-methoxyphenyl)-2-oxoethoxy-1,2-dihydroisoquinolin-1-one Related Literature

Additional information on 2-(2-ethoxyethyl)-5-2-(4-methoxyphenyl)-2-oxoethoxy-1,2-dihydroisoquinolin-1-one

Compound CAS No. 898412-07-2: 2-(2-Ethoxyethyl)-5-[2-(4-Methoxyphenyl)-2-Oxoethoxy]-1,2-Dihydroisoquinolin-1-One

The compound with CAS No. 898412-07-2, known as 2-(2-Ethoxyethyl)-5-[2-(4-Methoxyphenyl)-2-Oxoethoxy]-1,2-Dihydroisoquinolin-1-One, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its isoquinoline backbone, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The isoquinoline moiety is further substituted with an ethoxyethyl group at the 2-position and a 5-position substituent that includes a 4-methoxyphenyl group connected via an oxoethylene linkage.

Recent studies have highlighted the importance of isoquinoline derivatives in drug discovery and medicinal chemistry. The isoquinoline core is known for its ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. The substitution pattern of this compound, particularly the presence of ethoxyethyl and 4-methoxyphenyl groups, suggests potential for modulating pharmacokinetic properties such as solubility, permeability, and bioavailability. These attributes make it a promising candidate for further exploration in therapeutic applications.

The synthesis of this compound likely involves multi-step organic reactions, including nucleophilic substitutions, oxidations, and cyclizations. Researchers have employed advanced methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions to construct similar isoquinoline derivatives efficiently. The use of green chemistry principles in its synthesis could minimize environmental impact while ensuring high yields and purity.

In terms of biological activity, isoquinoline derivatives have been reported to exhibit anti-inflammatory, antitumor, and antimicrobial properties. For instance, studies have shown that certain isoquinoline-containing compounds can inhibit key enzymes involved in inflammation pathways or disrupt cancer cell proliferation. Given the structural complexity of CAS No. 898412-07-2, it is plausible that this compound could demonstrate similar or even enhanced biological effects compared to simpler isoquinoline analogs.

From a materials science perspective, the compound's aromaticity and functional groups may contribute to its potential use in electronic materials or as a precursor for advanced polymers. The oxoethylene linkage could serve as a site for further functionalization or cross-linking reactions, opening avenues for applications in nanotechnology or optoelectronics.

Recent advancements in computational chemistry have enabled researchers to predict the physicochemical properties and bioactivity of compounds like CAS No. 898412-07-2 with greater accuracy. Molecular docking studies could reveal how this compound interacts with specific biological targets at the molecular level, providing insights into its mechanism of action.

In conclusion, CAS No. 898412-07-2 represents a sophisticated organic molecule with diverse potential applications across multiple disciplines. Its unique structure combines the advantages of an isoquinoline core with strategically placed substituents that enhance its functional versatility. As research continues to uncover new synthetic methods and biological insights, this compound stands out as a valuable addition to the arsenal of modern chemical innovation.

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